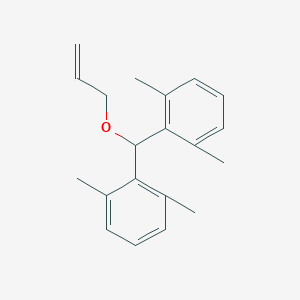
1,4-Bis(3,7-dimethyloctyloxy)-2,5-bis(bromomethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(3,7-dimethyloctyloxy)-2,5-bis(bromomethyl)benzene is an organic compound with the molecular formula C({26})H({46})Br({2})O({2}). This compound is characterized by the presence of bromomethyl groups and dimethyloctoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(3,7-dimethyloctyloxy)-2,5-bis(bromomethyl)benzene can be synthesized through a multi-step process. The synthesis typically involves the following steps:
Formation of the Benzene Derivative: The starting material, 1,4-dimethoxybenzene, is reacted with 3,7-dimethyloctanol in the presence of a strong acid catalyst to form 1,4-bis(3,7-dimethyloctoxy)benzene.
Bromination: The resulting compound is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromomethyl groups at the 2 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,4-Bis(3,7-dimethyloctyloxy)-2,5-bis(bromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH(_{4})).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN(_{3})), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO({3})) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH({4})) are employed.
Major Products Formed
Substitution Reactions: Formation of azides, thiols, or ethers.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of methyl-substituted derivatives.
科学研究应用
1,4-Bis(3,7-dimethyloctyloxy)-2,5-bis(bromomethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound is used in the study of biological systems and interactions.
作用机制
The mechanism of action of 1,4-Bis(3,7-dimethyloctyloxy)-2,5-bis(bromomethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The dimethyloctoxy groups provide steric hindrance and influence the compound’s reactivity and selectivity in chemical reactions.
相似化合物的比较
Similar Compounds
1,4-Bis(bromomethyl)benzene: Lacks the dimethyloctoxy groups, making it less sterically hindered and more reactive.
1,4-Bis(chloromethyl)-2,5-bis(3,7-dimethyloctoxy)benzene: Similar structure but with chloromethyl groups instead of bromomethyl groups, leading to different reactivity.
1,4-Bis(methyl)-2,5-bis(3,7-dimethyloctoxy)benzene: Lacks the halogen groups, making it less reactive in substitution reactions.
Uniqueness
1,4-Bis(3,7-dimethyloctyloxy)-2,5-bis(bromomethyl)benzene is unique due to the presence of both bromomethyl and dimethyloctoxy groups. This combination provides a balance of reactivity and steric hindrance, making it a versatile compound in various chemical reactions and applications.
属性
IUPAC Name |
1,4-bis(bromomethyl)-2,5-bis(3,7-dimethyloctoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48Br2O2/c1-21(2)9-7-11-23(5)13-15-31-27-17-26(20-30)28(18-25(27)19-29)32-16-14-24(6)12-8-10-22(3)4/h17-18,21-24H,7-16,19-20H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJMFEHNFGWCDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1CBr)OCCC(C)CCCC(C)C)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405535 |
Source


|
| Record name | AGN-PC-0LFEOH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129236-96-0 |
Source


|
| Record name | AGN-PC-0LFEOH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(bromomethyl)-1,4-bis(3',7'-dimethyloctyloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
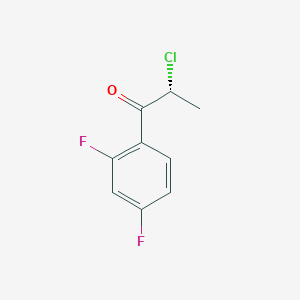
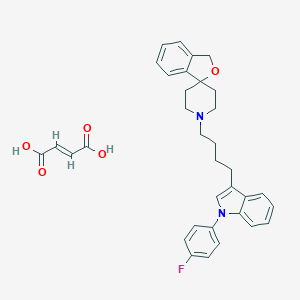
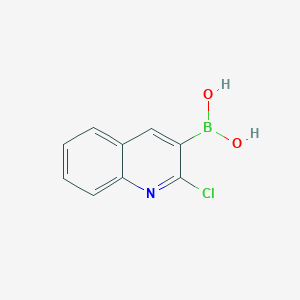
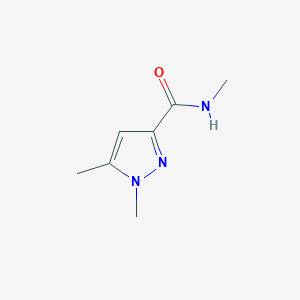
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)
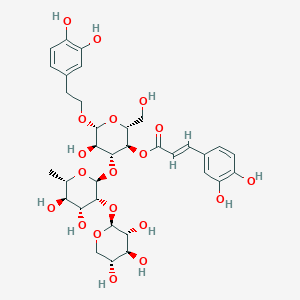
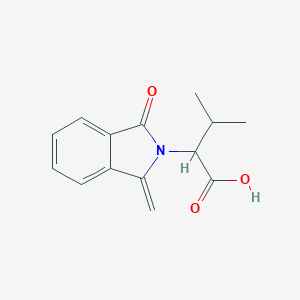
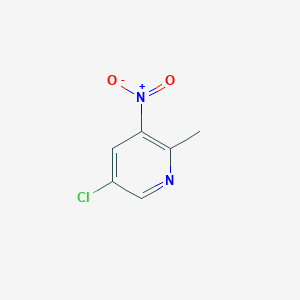
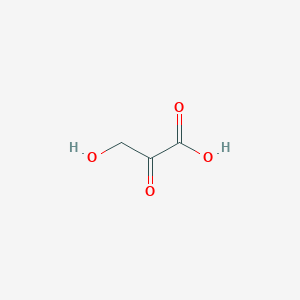


![4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B163209.png)
![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)
